N-(2-Furylmethyl)-2-oxo-2-phenylacetamideE
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Overview
Description
N-(2-Furylmethyl)-2-oxo-2-phenylacetamideE: is an organic compound characterized by the presence of a furan ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Furylmethyl)-2-oxo-2-phenylacetamideE typically involves the reaction of furfurylamine with phenylacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2-Furylmethyl)-2-oxo-2-phenylacetamideE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3)
Major Products:
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
N-(2-Furylmethyl)-2-oxo-2-phenylacetamideE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(2-Furylmethyl)-2-oxo-2-phenylacetamideE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
N-(2-Furylmethyl)-N’-(4-methoxy-2-nitrophenyl)succinamide: Known for its anticancer activity.
3-(2-Furyl)acrylic acids: Used in sustainable chemical synthesis.
Furosemide: A diuretic with a similar furan ring structure
Uniqueness: N-(2-Furylmethyl)-2-oxo-2-phenylacetamideE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H11NO3 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-oxo-2-phenylacetamide |
InChI |
InChI=1S/C13H11NO3/c15-12(10-5-2-1-3-6-10)13(16)14-9-11-7-4-8-17-11/h1-8H,9H2,(H,14,16) |
InChI Key |
UINDKJYAIKUFDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)NCC2=CC=CO2 |
Origin of Product |
United States |
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